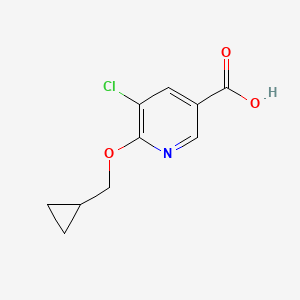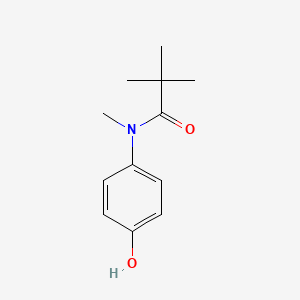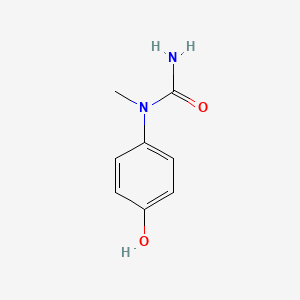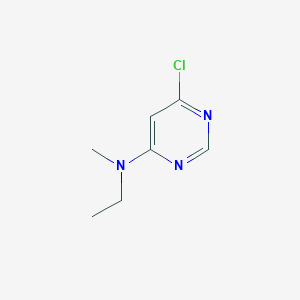
2-méthoxy-4-N,4-N-diméthylpyridine-3,4-diamine
Vue d'ensemble
Description
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is used in various scientific research applications, including drug synthesis, catalysis, and material science studies.
Molecular Structure Analysis
The molecular structure of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methoxy group (OCH3) at the 2-position and two dimethylamino groups (N(CH3)2) at the 3 and 4-positions .Physical And Chemical Properties Analysis
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a solid at room temperature. It has a predicted boiling point of approximately 272.4°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3. The refractive index is predicted to be 1.59 at 20°C .Mécanisme D'action
The mechanism of action of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune system. 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine research. One area of interest is the development of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine's role in the modulation of the gut microbiome and its potential use in the treatment of gastrointestinal disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine and its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
Applications optiques
Le composé a été utilisé dans la croissance et la caractérisation de monocristaux organiques pour des applications optiques . Le cristal cultivé a été confirmé par des analyses de diffraction des rayons X (DRX) monocristalline et en poudre . Les études de photoluminescence montrent que le cristal cultivé a une émission de couleur verte .
Optique non linéaire
Le composé est important dans les applications photoniques en raison de leurs temps de réponse rapides et de la possibilité d'optimiser les structures moléculaires pour maximiser les réponses non linéaires . Les propriétés optiques non linéaires des matériaux jouent un rôle vital dans de nombreuses nouvelles applications .
Spectroscopie laser
Le composé est précieux dans le domaine de la spectroscopie laser . Les matériaux NLO organiques peuvent atteindre des efficacités NLO beaucoup plus élevées et offrent en outre un grand nombre de possibilités de conception .
Communication optique
Le composé est utilisé dans la communication optique . Les cristaux organiques non linéaires sont considérables dans les technologies récentes en raison de leur valeur industrielle dans les domaines de la communication optique .
Stockage de données optique
Le composé est utilisé dans le stockage de données optique . Les cristaux organiques non linéaires sont considérables dans les technologies récentes en raison de leur valeur industrielle dans les domaines du stockage de données optique .
Industrie textile
Le composé est utilisé dans l'industrie textile, comme la teinture du coton, les procédés d'impression tels que les encres de tatouage jaunes, les émaux pour jouets, les émulsions et les peintures de signalisation .
Molécules bioactives
Le composé a été utilisé dans la synthèse de molécules bioactives . Une série de N2-[2-chloro-4(3,4,5-triméthoxy phényl azétidin-1-yl]-N 4-(aryl substitué)-1,3-thiazole-2,4-diamine ont été synthétisées et criblées pour leur activité antioxydante in vitro .
Recherche en protéomique
Le composé est utilisé dans la recherche en protéomique . Il s'agit d'un produit biochimique utilisé dans l'étude des protéines, de leurs structures et de leurs fonctions .
Propriétés
IUPAC Name |
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(2)6-4-5-10-8(12-3)7(6)9/h4-5H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCEZLJOQVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)

![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)

amine](/img/structure/B1460755.png)






![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)